molecular formula C19H21N5O2S B2524368 (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide CAS No. 1798418-79-7

(E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide

Cat. No.: B2524368
CAS No.: 1798418-79-7
M. Wt: 383.47
InChI Key: VZKKAIRXRSZPDX-MDWZMJQESA-N
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Description

This compound features a piperidine core substituted at the 1-position with a 3-cyanopyrazine heterocycle and at the 4-position with a methyl group linked to an (E)-2-phenylethenesulfonamide moiety. The E-configuration of the ethenesulfonamide group ensures spatial orientation critical for molecular interactions. Its molecular formula is C₂₁H₂₂N₄O₂S, with a molecular weight of 394.5 g/mol (estimated).

Properties

IUPAC Name

(E)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c20-14-18-19(22-10-9-21-18)24-11-6-17(7-12-24)15-23-27(25,26)13-8-16-4-2-1-3-5-16/h1-5,8-10,13,17,23H,6-7,11-12,15H2/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKKAIRXRSZPDX-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyanopyrazine moiety: This can be achieved through the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.

    Coupling reactions: The cyanopyrazine and piperidine intermediates are then coupled using suitable reagents such as coupling agents or catalysts.

    Introduction of the phenylethenesulfonamide group: This step involves the reaction of the intermediate with phenylethenesulfonyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
(E)-N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide C₂₁H₂₂N₄O₂S 394.5 3-cyanopyrazine, (E)-ethenesulfonamide Electron-deficient pyrazine; E-configuration optimizes steric interactions
(E)-N-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide C₂₀H₂₂N₄O₃S₂ 454.6 4-methylthiadiazole Thiadiazole introduces sulfur-based polarity; potential for enhanced metabolic stability
(E)-N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide C₂₃H₂₄N₂O₄S 424.5 Benzofuran-2-carbonyl Aromatic benzofuran increases lipophilicity; may improve membrane permeability
(E)-N-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-phenylethenesulfonamide C₁₉H₂₀F₃N₃O₂S 426.5 Trifluoromethylpyrimidine CF₃ group enhances electronegativity; pyrimidine vs. pyrazine alters π-π stacking
2'-Fluoroortho-fluorofentanyl C₂₄H₂₈F₂N₂O 410.5 Fluorophenethyl, fluorophenyl Opioid analog; lacks sulfonamide but shares piperidine core; highlights structural diversity in bioactivity

Substituent-Driven Properties

  • Heterocyclic Variations: The 3-cyanopyrazine group in the target compound contrasts with thiadiazole () and benzofuran () analogs. Pyrazine’s electron deficiency may favor interactions with cationic residues in enzymatic pockets, whereas benzofuran’s aromaticity could enhance hydrophobic binding.
  • Sulfonamide Linker :
    All compounds retain the ethenesulfonamide group, which is critical for hydrogen bonding and electrostatic interactions. The E-configuration ensures optimal spatial alignment for binding, as seen in kinase inhibitor designs .

Pharmacological Implications

While the target compound’s specific activity is undefined, structural analogs suggest diverse applications:

  • Thiadiazole-containing analogs () are explored for antiviral or anticancer activity due to sulfur’s role in redox modulation.
  • Benzofuran derivatives () are common in CNS-targeting drugs, leveraging lipophilicity for blood-brain barrier penetration.
  • Fluorinated fentanyl analogs (), though pharmacologically distinct, underscore the piperidine scaffold’s versatility in drug design.

Biological Activity

The compound (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide , also referred to as a substituted sulfonamide, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N5O2SC_{20}H_{23}N_{5}O_{2}S, with a molecular weight of approximately 365.4 g/mol. The structure features a piperidine ring, a cyanopyrazine moiety, and a phenylethenesulfonamide group, which contribute to its unique biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Piperidine Derivative : This can be achieved through nucleophilic substitution reactions involving appropriate precursors.
  • Introduction of the Cyanopyrazine Group : This step often involves condensation reactions with suitable cyanopyrazine derivatives.
  • Final Coupling Reaction : The final product is obtained through coupling the synthesized intermediates.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Several studies have demonstrated that compounds structurally similar to this sulfonamide show significant antitumor properties. For instance, derivatives containing piperazine and piperidine rings have been evaluated for their ability to inhibit tumor cell proliferation in vitro and in vivo models .

Antibacterial and Antifungal Properties

The compound has also been assessed for antibacterial and antifungal activities. Research has shown that it inhibits the growth of various bacterial strains, including resistant strains, suggesting its potential as an antimicrobial agent .

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to reduced cell viability in cancerous cells.
  • Receptor Modulation : It may interact with various receptors, modulating signaling pathways that are crucial for cell survival and proliferation.

Data Table: Biological Activities Overview

Activity Type Effect Reference
AntitumorSignificant inhibition of tumor cell proliferation
AntibacterialEffective against multiple bacterial strains
AntifungalInhibitory effects on fungal growth

Case Studies

  • Antitumor Evaluation : A study investigated the efficacy of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
  • Antimicrobial Testing : In another study, the compound was tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated notable antibacterial activity, particularly against resistant strains.

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